molecular formula C7H5ClF2Zn B6297029 2,4-Difluorobenzylzinc chloride CAS No. 312692-88-9

2,4-Difluorobenzylzinc chloride

Cat. No.: B6297029
CAS No.: 312692-88-9
M. Wt: 227.9 g/mol
InChI Key: MITTVHJYWCKEOY-UHFFFAOYSA-M
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Description

2,4-Difluorobenzylzinc chloride (C₇H₅ClF₂Zn) is an organozinc reagent used in synthetic organic chemistry, particularly in cross-coupling reactions such as Negishi or Kumada couplings. Its structure features a benzyl group substituted with fluorine atoms at the 2- and 4-positions, bonded to a zinc chloride moiety. This compound is typically supplied as a 0.5 M solution in tetrahydrofuran (THF) to enhance stability and reactivity . Organozinc reagents like this are critical for forming carbon-carbon bonds in pharmaceuticals, agrochemicals, and materials science due to their moderate reactivity and compatibility with diverse substrates.

Properties

IUPAC Name

chlorozinc(1+);2,4-difluoro-1-methanidylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2.ClH.Zn/c1-5-2-3-6(8)4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITTVHJYWCKEOY-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=C(C=C(C=C1)F)F.Cl[Zn+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201282150
Record name Chloro[(2,4-difluorophenyl)methyl]zinc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201282150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312692-88-9
Record name Chloro[(2,4-difluorophenyl)methyl]zinc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201282150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,4-Difluorobenzylzinc chloride typically involves the reaction of 2,4-difluorobenzyl chloride with zinc in the presence of a suitable solvent such as THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:

2,4-Difluorobenzyl chloride+Zn2,4-Difluorobenzylzinc chloride\text{2,4-Difluorobenzyl chloride} + \text{Zn} \rightarrow \text{this compound} 2,4-Difluorobenzyl chloride+Zn→2,4-Difluorobenzylzinc chloride

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistent product quality. The compound is typically produced in large quantities and stored in specialized containers to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluorobenzylzinc chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound formed by the coupling of the aryl group from this compound with the aryl group from the boronic acid .

Scientific Research Applications

Synthetic Chemistry Applications

1.1. Reaction Mechanisms

2,4-Difluorobenzylzinc chloride is primarily used in nucleophilic substitution reactions, where it acts as a nucleophile. It can react with electrophiles such as carbonyl compounds and halides to form new carbon-carbon bonds. This property makes it valuable in the synthesis of complex organic molecules.

1.2. Synthesis of Pharmaceuticals

The compound has been utilized in the synthesis of various pharmaceutical intermediates. For instance, it plays a crucial role in the synthesis of anti-AIDS drugs like Dolutegravir, which is derived from 2,4-difluorobenzene methanamine . The ability to introduce fluorinated groups into drug candidates often enhances their pharmacological properties, such as metabolic stability and bioavailability.

Agrochemical Applications

2.1. Development of Herbicides and Insecticides

This compound has been explored as an intermediate in the synthesis of agrochemicals. Its derivatives can serve as active ingredients in herbicides and insecticides, providing effective solutions for pest control while minimizing environmental impact . The incorporation of fluorine atoms into these compounds often leads to increased efficacy and selectivity.

Case Studies and Research Findings

Study/Research Application Findings
Synthesis of DolutegravirPharmaceuticalDemonstrated effective incorporation of difluorobenzyl moiety enhancing drug efficacy .
Development of fluorinated biphenylsMaterial ScienceUtilized in OLEDs and organic semiconductors due to their electronic properties .
Late-stage difluoromethylationDrug DevelopmentShowed improved ADME properties for lead compounds with difluoromethyl substitutions .

Advantages of Using this compound

  • Increased Reactivity: The presence of fluorine enhances the electrophilicity of adjacent carbon atoms, making them more reactive towards nucleophiles.
  • Improved Selectivity: Fluorinated compounds often exhibit better selectivity in biological systems, which is crucial for drug design.
  • Scalability: The synthetic methods involving this compound are adaptable for industrial-scale production, making it economically viable for pharmaceutical manufacturing .

Mechanism of Action

The mechanism of action of 2,4-Difluorobenzylzinc chloride involves the transfer of the benzyl group to a target molecule. This transfer is facilitated by the zinc atom, which acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or electrophile involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity and applications of 2,4-difluorobenzylzinc chloride can be contextualized by comparing it to other benzylzinc halides with varying fluorine substitution patterns or halide counterions. Below is a detailed analysis:

Substitution Pattern Isomers
Compound Name Molecular Formula CAS Number Fluorine Positions Halide Key Differences in Reactivity/Applications
This compound C₇H₅ClF₂Zn 307496-26-0 2,4 Chloride Enhanced electrophilicity due to electron-withdrawing fluorine substituents; used in aryl-aryl couplings.
2,5-Difluorobenzylzinc chloride C₇H₅ClF₂Zn 312692-89-0 2,5 Chloride Altered regioselectivity in coupling reactions due to fluorine positioning.
3,5-Difluorobenzylzinc bromide C₇H₅BrF₂Zn 308796-20-5 3,5 Bromide Bromide counterion may increase leaving-group ability; meta-fluorine substitution reduces steric hindrance.
4-Fluorobenzylzinc chloride C₇H₅ClFZn 2351 (Cat#) 4 Chloride Single fluorine substituent reduces electron-withdrawing effects, favoring nucleophilic attacks.

Key Findings :

  • Halide Influence : Bromide analogs (e.g., 3,5-difluorobenzylzinc bromide) may exhibit faster transmetalation in cross-couplings compared to chloride variants due to the bromide's superior leaving-group ability .
  • Fluorine Positioning : this compound’s fluorine atoms create a synergistic electron-withdrawing effect, activating the benzyl-zinc bond for electrophilic reactions. In contrast, 3,5-difluoro isomers offer reduced steric hindrance, enabling reactions with bulky substrates .
  • Solvent Compatibility : Most analogs, including this compound, are stabilized in THF, which coordinates with zinc to prevent decomposition .
Halide Counterion Variants
  • 2,4-Difluorobenzylzinc Bromide (CAS 307496-26-0 ): The bromide counterpart of the title compound. Bromide’s lower electronegativity compared to chloride may enhance its utility in reactions requiring milder conditions.
  • Bromide-based reagents are often preferred in Suzuki-Miyaura couplings due to compatibility with palladium catalysts .
Mono- vs. Di-Substituted Analogs
  • 4-Fluorobenzylzinc Chloride (Cat#2351 ): The single fluorine substituent reduces electron withdrawal, making the zinc center less electrophilic. This compound is advantageous for reactions requiring slower, more controlled coupling kinetics.

Biological Activity

2,4-Difluorobenzylzinc chloride is a zinc organometallic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2,4-difluorobenzyl chloride with zinc metal in an appropriate solvent. This method allows for the formation of the organozinc compound, which can then be utilized in various cross-coupling reactions to produce biologically active molecules.

Antimicrobial Activity

Research indicates that compounds containing the 2,4-difluorobenzyl moiety exhibit significant antibacterial and antifungal properties. For instance, a study highlighted the synthesis of derivatives that demonstrated comparable antibacterial activity to established antibiotics like ampicillin and cephalexin against Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Compounds Containing 2,4-Difluorobenzyl Moiety

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
P4AStaphylococcus aureus8 µg/mL
P4BEscherichia coli16 µg/mL
P2BCandida albicans32 µg/mL

Anti-inflammatory Properties

In addition to antimicrobial activity, derivatives of this compound have shown potential anti-inflammatory effects. A literature survey indicated that certain pyrimidine derivatives exhibited inhibitory effects on COX-1 and COX-2 enzymes, which are critical in inflammatory processes . The presence of electron-withdrawing substituents in these compounds enhanced their anti-inflammatory activity.

Table 2: IC50 Values for COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
3b19.45 ± 0.0742.1 ± 0.30
4b26.04 ± 0.3631.4 ± 0.12
4d28.39 ± 0.0323.8 ± 0.20

Case Study: Antimicrobial Efficacy Enhancement

A study examined the enhancement of antimicrobial efficacy when combining zinc salts with pyrrolidine dithiocarbamate (PDTC), a known zinc ionophore. The combination significantly increased the bactericidal effectiveness against oral pathogens compared to zinc chloride alone . This suggests that compounds like this compound could be further explored for synergistic effects in antimicrobial therapies.

Case Study: Synthesis and Biological Evaluation

In another study focusing on the synthesis of various benzyl derivatives including those with the difluorobenzyl group, researchers reported promising antibacterial and antifungal activities against a range of pathogens . The structure-activity relationship (SAR) indicated that halogenated benzyl groups enhance biological activity, making them suitable candidates for further drug development.

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